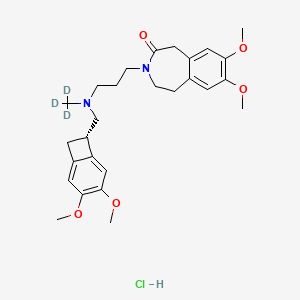

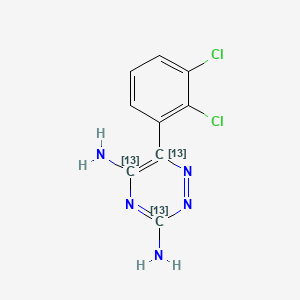

![molecular formula 13CC7H1515NO6 B602565 N-乙酰-D-[1-13C;15N]葡萄糖胺 CAS No. 478529-40-7](/img/structure/B602565.png)

N-乙酰-D-[1-13C;15N]葡萄糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and plays a significant role in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . GlcNAc is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Synthesis Analysis

N-acetylglucosamine can be produced by the process of acid hydrolysis of chitin, a linear polymer of GlcNAc extracted from the shells of shrimp or crab . Furthermore, natural glucosamine exists in the fluids surrounding your joints and can also be found in your bones, bone marrow, and in some species of fungi . There are also synthetic forms of N-acetylglucosamine .Molecular Structure Analysis

The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .Chemical Reactions Analysis

N-acetyl-D-glucosamine has been found to potentially bind to both SARS-CoV-2 proteins and antibodies based on predictive modelling work . This suggests that N-acetyl-D-glucosamine holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .Physical And Chemical Properties Analysis

The chemical formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .科学研究应用

分子机制和生物医学应用:N-乙酰-D-葡萄糖胺由于存在于糖蛋白、蛋白聚糖和糖胺聚糖中,参与多种分子机制。它已显示出治疗骨关节炎症状的潜力,并具有抗氧化和抗炎活性。对炎症反应的调节,特别是通过核因子-κB (NF-κB) 通路,突出了其在治疗心血管疾病、神经系统疾病、皮肤疾病甚至癌症中的潜力(Razieh Dalirfardouei、G. Karimi 和 K. Jamialahmadi,2016 年)。

酶促生产和生物技术应用:已经探索了涉及 N-乙酰-D-葡萄糖胺的酶促过程,以获得可持续和高效的生产方法。例如,已经证明使用来自苜蓿链霉菌的 β-N-乙酰己糖胺酶可以将几丁寡糖和胶体几丁转化为 N-乙酰-D-葡萄糖胺,展示了其在医疗、农业和食品工业中的潜力(C. Lv 等人,2019 年)。

固态核磁共振应用:用 13C 和 15N 同位素对 N-乙酰-D-葡萄糖胺进行特定标记,为固态核磁共振研究提供了强大的工具,尤其是在了解碳水化合物的结构特性方面。这种同位素标记允许对氨基单糖中的变旋效应进行详细分析,这对于糖肽和糖脂的结构测定非常有价值(D. Tzou,2005 年)。

生物转化和酶促水解:使用特定的几丁酶和 N-乙酰葡萄糖胺酶将几丁酶促转化为 N-乙酰-D-葡萄糖胺的研究表明了生物转化过程在生产这种有价值的单糖中的潜力。此类方法被视为化学水解的环保替代品,在从非动物来源生产 GlcNAc 中得到应用,这有利于对甲壳类过敏的消费者和遵循素食饮食的人群(Flávio Augusto Cardozo 等人,2017 年;2019 年)。

生物医学和药理学研究:研究表明,N-乙酰-D-葡萄糖胺具有免疫抑制作用,为治疗自身免疫性疾病和移植医学中的潜在应用开辟了道路。它抑制 T 淋巴细胞和树突状细胞活化的能力,以及延长同种异体心脏同种异体移植存活时间,突出了其作为免疫抑制剂的潜力(Linlin Ma 等人,2002 年)。

安全和危害

While there are no major known side effects of glucosamine sulfate and glucosamine hydrochloride, which have been used for the treatment of osteoarthritis for more than 30 years , there is a theoretical concern that exogenous glucosamine might induce insulin resistance in insulin-sensitive tissues .

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-YQZAXUNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-D-[1-13C;15N]glucosamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。